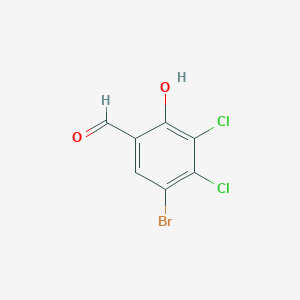

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O2 . It has a molecular weight of 269.91 .

Molecular Structure Analysis

The InChI code for 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde is 1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Applications De Recherche Scientifique

Environmental Transformation

Metabolically stable enrichment cultures of anaerobic bacteria from the Baltic Sea and Gulf of Bothnia have been used to study the transformation of various halogenated aromatic aldehydes, including compounds similar to 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde. These studies reveal that such compounds can be transformed into corresponding carboxylic acids and partially reduced to hydroxymethyl groups, with potential environmental implications (Neilson, Allard, Hynning, & Remberger, 1988).

Chemical Analysis and Detection

A Schiff base ionophore synthesized from 5-bromo-2-hydroxybenzaldehyde has been used to modify octadecyl silica disks for the preconcentration of copper(II) ions in water samples, demonstrating the compound's utility in chemical analysis and detection (Fathi & Yaftian, 2009).

Synthesis of Novel Compounds

Research into novel liquid crystalline and fire retardant molecules based on a six-armed cyclotriphosphazene core shows the use of compounds like 5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde in the synthesis of new materials with potential applications in various industries (Jamain, Khairuddean, & Tay, 2020).

Catalysis and Chemical Reactions

The compound has been used in the synthesis of various benzamide derivatives, showcasing its role in catalyzing chemical reactions and contributing to the development of new pharmaceuticals (Bi, 2015).

Electrochemical Applications

Research on the electrochemical behavior of acrylamide polymers functionalized with Schiff bases, including 5-bromo-2-hydroxybenzaldehyde, highlights its potential applications in electrochemistry, particularly in the development of new electrode materials (Hasdemir, Deletioglu, Solak, & Sarı, 2011).

Propriétés

IUPAC Name |

5-bromo-3,4-dichloro-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1-2,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWSDCXXDUYDTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Cl)O)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3,4-dichloro-2-hydroxybenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-propyl-2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673322.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2673324.png)

![3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2673325.png)

![Methyl 2-[(4-chlorophenyl)sulfonyl]-6-oxohexahydro-4-pyridazinecarboxylate](/img/structure/B2673328.png)

![N-(benzo[d][1,3]dioxol-5-yl)-5-((4-fluorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2673330.png)

![(2-(benzyloxy)-4-methoxyphenyl)(3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)oxiran-2-yl)methanone](/img/structure/B2673331.png)

![3-[(4-methoxyphenyl)(methyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2673332.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)